molecular formula C13H10FNO3 B1342848 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene CAS No. 67531-78-6

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene

Cat. No.: B1342848
CAS No.: 67531-78-6
M. Wt: 247.22 g/mol
InChI Key: IRFWAZQYGNNULY-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene is a useful research compound. Its molecular formula is C13H10FNO3 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

Studies on compounds structurally related to 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, reveal intricate crystal structures and interactions. These compounds exhibit planar and non-planar molecular fragments, highlighting their potential for diverse molecular interactions and applications in materials science (Clegg et al., 1999).

Synthesis and Chemical Transformation

The synthesis processes of related fluorinated and nitro-substituted compounds offer insights into chemical transformations and the influence of different substituents on reaction outcomes. For instance, studies on the methanolysis and cyclization of specific thioureas hint at the nuanced impact of fluorine in chemical synthesis, which could be relevant for designing new synthetic pathways for related compounds (Sedlák et al., 2001).

Antimicrobial Activity

Fluorinated and nitro-substituted compounds have been evaluated for their antimicrobial properties. For example, certain derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications of this compound in developing new antimicrobial agents (Liaras et al., 2011).

Molecular Electronics and Photonics

Research on fluorinated liquid crystals and their electronic transitions, absorption wavelength, and stability under UV light indicates potential applications in molecular electronics and photonics. The unique properties of these materials, such as enhanced UV stability, could inform the design and development of new materials for electronic and photonic devices (Praveen & Ojha, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.

Properties

IUPAC Name

1-fluoro-2-methoxy-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13-8-10(4-7-12(13)14)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFWAZQYGNNULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613466
Record name 4-Fluoro-3-methoxy-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67531-78-6
Record name 4-Fluoro-3-methoxy-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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